
(+)-Deoxocassine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Deoxocassine is a naturally occurring alkaloid that has garnered significant interest due to its unique chemical structure and potential applications in various scientific fields. This compound is known for its complex molecular framework, which includes multiple chiral centers, making its synthesis and study particularly challenging and intriguing for chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Deoxocassine typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often require precise temperature control and the use of specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. advancements in catalytic methods and continuous flow chemistry are being explored to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Deoxocassine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
(+)-Deoxocassine has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex organic synthesis and chiral catalysis.
Biology: Researchers are exploring its potential as a bioactive molecule with various physiological effects.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of certain diseases.
Industry: Its unique properties make it a candidate for the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (+)-Deoxocassine involves its interaction with specific molecular targets within biological systems. It is believed to modulate certain biochemical pathways, although the exact molecular targets and pathways are still under investigation. Understanding these interactions is crucial for harnessing its potential therapeutic benefits.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cassine: Another alkaloid with a similar structure but different stereochemistry.
Deoxocassine: The non-chiral form of the compound.
Cassine Derivatives: Various derivatives with slight modifications to the molecular structure.
Uniqueness
What sets (+)-Deoxocassine apart from these similar compounds is its specific chiral configuration, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for both fundamental research and potential practical applications.
Propriétés
Formule moléculaire |
C18H37NO |
|---|---|
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
(2S,3R,6R)-6-dodecyl-2-methylpiperidin-3-ol |
InChI |
InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-17-14-15-18(20)16(2)19-17/h16-20H,3-15H2,1-2H3/t16-,17+,18+/m0/s1 |
Clé InChI |
FJQJNVCOIJSMGZ-RCCFBDPRSA-N |
SMILES isomérique |
CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)C)O |
SMILES canonique |
CCCCCCCCCCCCC1CCC(C(N1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
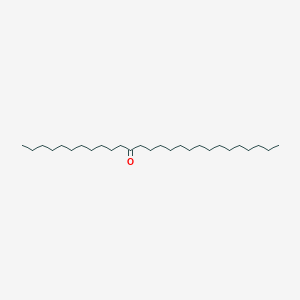
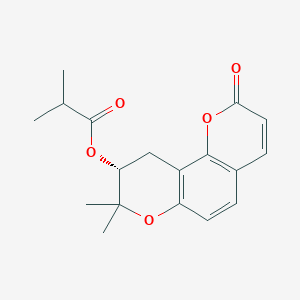



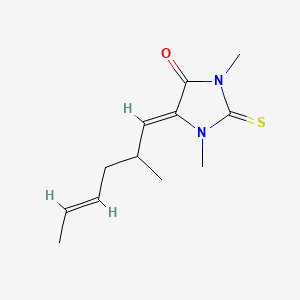
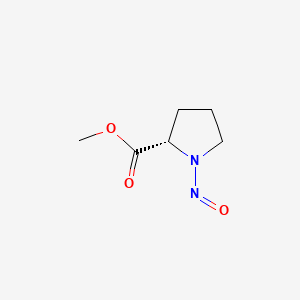
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)
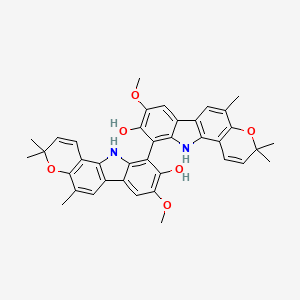
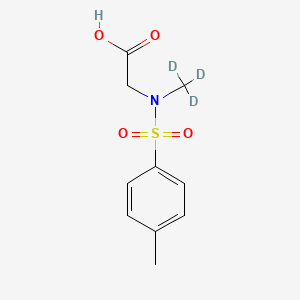

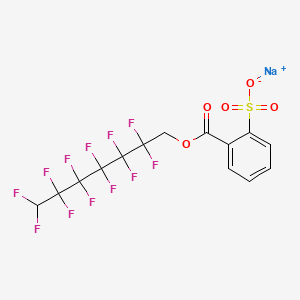
![(4aR,6S,7R,8R,8aR)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13419736.png)
